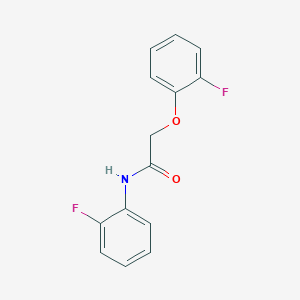![molecular formula C17H17NO3S B5729077 methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)
methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate, also known as MCC-555, is a synthetic compound that belongs to the class of thiophene carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is not fully understood, but it is believed to act through the inhibition of specific enzymes or signaling pathways involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective activities. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. Additionally, it has been shown to reduce inflammation and oxidative stress in various animal models of inflammation and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is its potent and selective activity against specific enzymes or signaling pathways, making it a promising candidate for drug development. However, its limitations include its relatively low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. These include:
1. Further elucidation of its mechanism of action and identification of its molecular targets.
2. Optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential.
3. Evaluation of its efficacy and safety in clinical trials for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Development of novel derivatives of methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate with improved potency and selectivity.
5. Investigation of its potential applications in other fields, such as agriculture and environmental science.
In conclusion, methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is a promising compound with potential applications in various fields, including medicinal chemistry and drug discovery. Its potent and selective activity against specific enzymes or signaling pathways makes it a promising candidate for drug development. Further research is needed to fully elucidate its mechanism of action and evaluate its efficacy and safety in clinical trials.
Métodos De Síntesis
Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of cyclobutylamine with 2-bromo-4-phenylthiophene-3-carboxylic acid followed by esterification with methanol. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-inflammatory and anticancer activities in vitro and in vivo.
Propiedades
IUPAC Name |
methyl 2-(cyclobutanecarbonylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-21-17(20)14-13(11-6-3-2-4-7-11)10-22-16(14)18-15(19)12-8-5-9-12/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGPYZXWGDKOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)
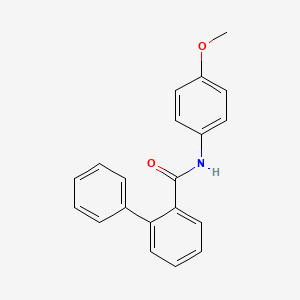
![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)
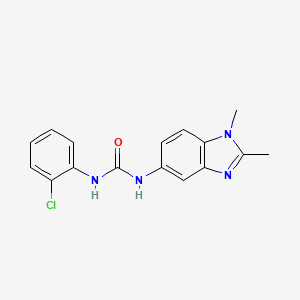
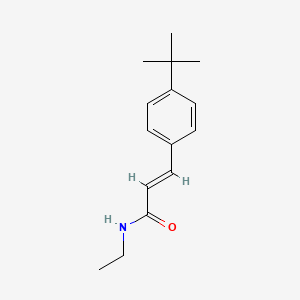
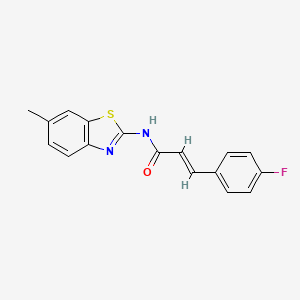
![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)
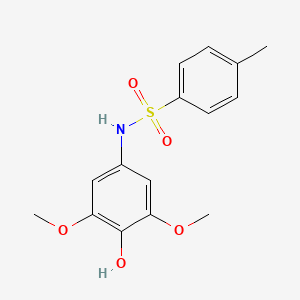
![phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)
